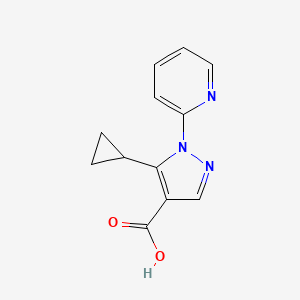

5-Cyclopropyl-1-(pyridin-2-yl)-1h-pyrazole-4-carboxylic acid

Description

5-Cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based heterocyclic compound featuring a cyclopropyl substituent at the 5-position and a pyridin-2-yl group at the 1-position. Its molecular formula is C₁₂H₁₁N₃O₂, with a monoisotopic mass of 229.085 Da (calculated from the methyl ester precursor in ).

Synthetically, it is often derived from its methyl ester precursor, methyl 5-cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS: 1072944-47-8), via hydrolysis under basic conditions . The ester form has a molecular weight of 243.266 g/mol and is frequently employed as an intermediate in the synthesis of bioactive molecules, including Keap1 inhibitors .

Structure

3D Structure

Propriétés

IUPAC Name |

5-cyclopropyl-1-pyridin-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c16-12(17)9-7-14-15(11(9)8-4-5-8)10-3-1-2-6-13-10/h1-3,6-8H,4-5H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXCBZBVGWLWCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2C3=CC=CC=N3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 5-cyclopropyl-1H-pyrazol-3-amine with 2,4,6-trichloroquinazoline in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF). The reaction is carried out at low temperatures (0°C) and then poured over ice water to precipitate the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

5-Cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl or cyclopropyl groups can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the original substituents.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including 5-cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, making them promising candidates for drug development against cancers such as breast and lung cancer .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It has been demonstrated to reduce inflammation in animal models, suggesting its potential use in treating inflammatory diseases like arthritis . The mechanism involves the inhibition of pro-inflammatory cytokines, which are critical in the inflammatory response.

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress and apoptosis, indicating its potential role in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Agricultural Applications

Pesticide Development

5-Cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is being explored as a potential pesticide. Its structure allows it to interact with specific biological pathways in pests, leading to effective pest control while minimizing harm to non-target organisms . Field trials have indicated promising results in controlling common agricultural pests.

Herbicide Potential

In addition to pest control, this compound may serve as a herbicide. Preliminary studies show that it can inhibit the growth of certain weed species without adversely affecting crop yield. This dual functionality makes it an attractive candidate for integrated pest management strategies .

Material Science

Polymer Chemistry

The unique properties of 5-cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid have led to its investigation in polymer chemistry. It can be utilized as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties . These materials have potential applications in coatings, adhesives, and composites.

Case Studies

Mécanisme D'action

The mechanism of action of 5-Cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Key Observations:

- Solubility : The carboxylic acid group in the target compound improves aqueous solubility compared to ester or sulfonamide derivatives (e.g., 8s-I1 in ).

- Synthetic Accessibility : Methyl ester precursors (e.g., ) are typically easier to handle and purify than free acids, which often require HPLC purification .

Keap1 Inhibition

The target compound’s structural analogues, such as 8s (414.2 g/mol), demonstrate potent inhibition of Kelch-like ECH-associated protein 1 (Keap1), a key regulator of oxidative stress response. The sulfonamido substituent in 8s enhances binding affinity (IC₅₀ < 100 nM) by interacting with Keap1’s hydrophobic pocket, whereas the pyridin-2-yl group in the target compound may favor polar interactions .

Antimicrobial Activity

Pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives (e.g., 10b and 10c in ) exhibit moderate antimicrobial activity, attributed to their ability to chelate metal ions essential for bacterial enzymes. The rigid pyrrolopyridine core likely improves metabolic stability compared to the more flexible pyrazole scaffold .

Activité Biologique

5-Cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: CHNO. Its structure includes a cyclopropyl group, a pyridine moiety, and a pyrazole ring, which contribute to its biological activities.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In vitro studies have shown that 5-cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid demonstrates activity against various bacterial strains, with potential applications in treating infections caused by resistant bacteria.

Anticancer Properties

Studies have suggested that this compound may inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. For instance, it has been observed to affect signaling pathways related to cell survival and growth in several cancer models.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. Notably, it has shown promise as an inhibitor of p38 MAP kinase, a target implicated in inflammatory responses and cancer progression. This inhibition can lead to reduced inflammation and slower tumor growth.

The biological activity of 5-cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is primarily attributed to its interaction with specific protein targets within cells. The presence of the pyridine and pyrazole rings allows for effective binding to active sites on these proteins, modulating their activity.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and tested their antimicrobial efficacy. The results indicated that the compound exhibited significant activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL, highlighting its potential as an antimicrobial agent .

Study 2: Anticancer Activity

A preclinical study evaluated the anticancer effects of 5-cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid on human breast cancer cells. The compound was found to induce apoptosis in a dose-dependent manner, with IC50 values ranging from 10 to 20 µM. This suggests that further development could lead to effective cancer therapies .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 5-Cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid?

The compound is synthesized via a two-step process:

- Step 1 : Coupling of aryl bromides with sulfonamides under Pd-catalyzed conditions (General Procedure B1), yielding ester intermediates (e.g., ethyl 5-cyclopropyl-1-(3-sulfonamidophenyl)-1H-pyrazole-4-carboxylate). Reaction times vary (18–25 hours), monitored by LC-MS for completion .

- Step 2 : Hydrolysis of the ester group (General Procedure C) using NaOH or LiOH in THF/water, followed by preparative HPLC purification to obtain the carboxylic acid derivative. Yields range from 17% to 60%, depending on substituents and purification efficiency .

Q. What characterization techniques are used to confirm the compound’s structure and purity?

- LC-MS : Determines molecular weight (e.g., m/z 384.1 [M+1]+) and purity (>95% UV) .

- NMR Spectroscopy :

- ¹H NMR (DMSO-d₆): Key signals include δ 12.32 ppm (carboxylic acid proton), δ 7.90 ppm (pyrazole C-H), and cyclopropyl protons at δ 0.77–0.27 ppm .

- ¹³C NMR : Peaks at δ 163.69 ppm (carboxylic acid C=O) and δ 8.01 ppm (cyclopropyl carbons) confirm structural motifs .

- Purity Assessment : UV detection at 254 nm during HPLC analysis ensures >95% purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Reaction Time : Extending hydrolysis (e.g., 40 hours vs. 28 hours) improves conversion rates for sterically hindered derivatives .

- Purification : Replace flash chromatography with preparative HPLC for polar intermediates (e.g., compound 8s achieved 95% purity after HPLC vs. 60% with column chromatography) .

- Solvent Selection : Use DCM/EtOH mixtures for intermediates prone to decomposition in aqueous media .

Q. How are discrepancies in NMR or LC-MS data resolved during structural elucidation?

- Unexpected Peaks : For example, δ 7.45–7.34 ppm (¹H NMR) may indicate rotational isomerism in the sulfonamide group. Variable-temperature NMR or 2D-COSY experiments can clarify dynamic effects .

- LC-MS Contaminants : Co-eluting impurities (e.g., m/z +23 Na adducts) are identified via high-resolution MS and excluded during data interpretation .

Q. What structural modifications enhance the compound’s activity as a Keap1 inhibitor?

- Sulfonamide Substituents : Electron-withdrawing groups (e.g., 4-methoxyphenyl in 8s ) improve binding affinity to Keap1’s Kelch domain by forming hydrogen bonds with Arg415 and Tyr572 .

- Cyclopropyl Rigidity : The cyclopropyl group reduces conformational flexibility, enhancing entropic binding contributions. Derivatives with bulkier substituents (e.g., N-ethyl in 8g ) show reduced activity due to steric clashes .

Q. What strategies address low solubility in biological assays?

- Formulation : Use DMSO stock solutions (≤10% v/v) diluted in PBS (pH 7.4) to maintain solubility during cellular assays .

- Prodrug Approach : Synthesize methyl ester analogs (e.g., ethyl 5-cyclopropyl-1-(3-sulfonamidophenyl)-1H-pyrazole-4-carboxylate) for improved membrane permeability, followed by intracellular esterase activation .

Methodological Considerations

- Data Reproducibility : Replicate syntheses using anhydrous solvents and inert atmospheres to minimize side reactions (e.g., ester hydrolysis under acidic conditions) .

- Biological Assay Design : Include negative controls (e.g., sulfonamide-free analogs) to isolate target-specific effects in Keap1-Nrf2 inhibition studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.